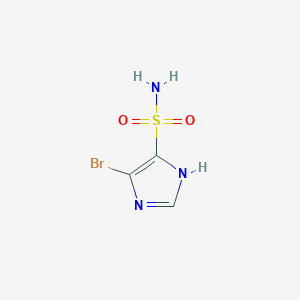
4-bromo-1H-imidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1H-imidazole-5-sulfonamide is a heterocyclic compound containing an imidazole ring substituted with a bromine atom at the 4-position and a sulfonamide group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-imidazole-5-sulfonamide typically involves the bromination of 1H-imidazole followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 4-position of the imidazole ring . The sulfonamide group can then be introduced using sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
4-bromo-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1H-imidazole-5-sulfonamide derivatives .
科学的研究の応用
4-bromo-1H-imidazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Material Science: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 4-bromo-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function . The bromine atom can also participate in halogen bonding, further stabilizing the interaction with biological targets .
類似化合物との比較
Similar Compounds
- 4-chloro-1H-imidazole-5-sulfonamide
- 4-fluoro-1H-imidazole-5-sulfonamide
- 4-iodo-1H-imidazole-5-sulfonamide
Uniqueness
4-bromo-1H-imidazole-5-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to other halogen-substituted imidazole sulfonamides . The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-bromo-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKAPADNQTXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)
![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
